N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H9ClF3NO2S It is characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-chloroaniline with 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing trifluoromethyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it acts as a coupling partner with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets. The compound can modulate the activity of these targets by acting as an inhibitor or activator, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide
Uniqueness
N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the specific positioning of the trifluoromethyl group on the benzenesulfonamide structure. This positioning influences its chemical reactivity and biological activity, distinguishing it from similar compounds with different substitution patterns.
Properties
Molecular Formula |
C13H9ClF3NO2S |
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Molecular Weight |
335.73 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9ClF3NO2S/c14-10-2-1-3-11(8-10)18-21(19,20)12-6-4-9(5-7-12)13(15,16)17/h1-8,18H |
InChI Key |
SLQRUPYDVOXGDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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